

# A Comprehensive Spectroscopic Analysis of 1-Naphthalenemethanol

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## Compound of Interest

Compound Name: 1-Naphthalenemethanol

Cat. No.: B1198782

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This in-depth technical guide provides a detailed overview of the spectral data for **1-naphthalenemethanol**, a key aromatic alcohol utilized in various research and development applications. This document presents its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, complete with experimental protocols and data interpretation, to support its identification, characterization, and application in scientific endeavors.

## Physicochemical Properties of 1-Naphthalenemethanol

Property	Value
CAS Number	4780-79-4
Molecular Formula	C <sub>11</sub> H <sub>10</sub> O
Molecular Weight	158.20 g/mol
Appearance	White to off-white solid
Solubility	Soluble in organic solvents such as ethanol and ether; sparingly soluble in water.

## Spectroscopic Data

The following sections provide a detailed analysis of the NMR, IR, and MS spectra of **1-naphthalenemethanol**, with quantitative data summarized in structured tables for ease of comparison and interpretation.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for determining the structure of organic molecules. Below are the  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectral data for **1-naphthalenemethanol**.

#### $^1\text{H}$ NMR Spectral Data

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Integration	Assignment
8.02	d	1H	H-8
7.83	d	1H	H-5
7.75	d	1H	H-4
7.49	m	2H	H-2, H-6
7.41	t	1H	H-3
7.38	t	1H	H-7
5.00	s	2H	-CH <sub>2</sub> -
2.31	s	1H	-OH

#### $^{13}\text{C}$ NMR Spectral Data

Chemical Shift ( $\delta$ ) ppm	Assignment
138.1	C-1
133.8	C-8a
131.2	C-4a
128.7	C-8
128.6	C-5
126.3	C-6
125.9	C-7
125.4	C-3
125.2	C-4
123.6	C-2
65.1	-CH <sub>2</sub> -

## Infrared (IR) Spectroscopy

IR spectroscopy is used to identify functional groups within a molecule. The IR spectrum of **1-naphthalenemethanol** exhibits characteristic absorption bands corresponding to its functional groups.

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
3300-3500	Strong, Broad	O-H stretch (alcohol)
3050-3080	Medium	C-H stretch (aromatic)
2850-2950	Medium	C-H stretch (aliphatic -CH <sub>2</sub> -)
1590-1610	Medium	C=C stretch (aromatic ring)
1390-1410	Medium	C=C stretch (aromatic ring)
1000-1100	Strong	C-O stretch (primary alcohol)
770-810	Strong	C-H bend (out-of-plane, aromatic)

## Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The electron ionization (EI) mass spectrum of **1-naphthalenemethanol** is presented below.

m/z	Relative Intensity (%)	Assignment
158	57.7	[M] <sup>+</sup> (Molecular ion)
157	13.8	[M-H] <sup>+</sup>
129	100.0	[M-CHO] <sup>+</sup>
128	35.4	[M-CH <sub>2</sub> O] <sup>+</sup>
127	23.4	[C <sub>10</sub> H <sub>7</sub> ] <sup>+</sup> (Naphthyl cation)
115	11.8	[C <sub>9</sub> H <sub>7</sub> ] <sup>+</sup>

## Experimental Protocols

Detailed methodologies for the key spectroscopic analyses are provided below to ensure reproducibility.

## NMR Spectroscopy

- Instrumentation: A 400 MHz NMR spectrometer.
- Sample Preparation: Approximately 10-20 mg of **1-naphthalenemethanol** was dissolved in 0.5-0.7 mL of deuterated chloroform ( $\text{CDCl}_3$ ) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.
- $^1\text{H}$  NMR Acquisition: Standard proton NMR spectra were acquired using a single-pulse experiment. Key parameters included a spectral width of 16 ppm, a relaxation delay of 1 second, 16 scans, and a pulse width of 30 degrees.
- $^{13}\text{C}$  NMR Acquisition: Proton-decoupled  $^{13}\text{C}$  NMR spectra were acquired. Key parameters included a spectral width of 240 ppm, a relaxation delay of 2 seconds, and approximately 1024 scans.
- Data Processing: The raw data was Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts were referenced to the TMS signal at 0.00 ppm for  $^1\text{H}$  NMR and the  $\text{CDCl}_3$  solvent peak at 77.16 ppm for  $^{13}\text{C}$  NMR.

## IR Spectroscopy

- Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.
- Sample Preparation: A thin film of the solid sample was prepared on a potassium bromide (KBr) salt plate. A small amount of **1-naphthalenemethanol** was dissolved in a volatile organic solvent (e.g., dichloromethane). A few drops of the solution were applied to the surface of a KBr plate, and the solvent was allowed to evaporate, leaving a thin, even film of the compound.
- Data Acquisition: The IR spectrum was recorded in the range of  $4000\text{-}400\text{ cm}^{-1}$  with a resolution of  $4\text{ cm}^{-1}$ . A background spectrum of the clean KBr plate was recorded and automatically subtracted from the sample spectrum.

## Mass Spectrometry

- Instrumentation: A mass spectrometer equipped with an electron ionization (EI) source.

- **Sample Introduction:** The sample was introduced directly into the ion source via a solid probe.
- **Ionization:** Electron ionization was performed at a standard electron energy of 70 eV.
- **Mass Analysis:** The mass spectrum was scanned over a mass-to-charge ( $m/z$ ) range of 40-400 amu.
- **Data Acquisition:** Data was collected and processed using the instrument's software to generate a mass spectrum showing the relative abundance of different fragment ions.

## Workflow Visualization

The logical workflow for the comprehensive spectral analysis of **1-naphthalenemethanol** is depicted in the following diagram.

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